
4-(Cyanomethyl)benzoyl chloride
Vue d'ensemble
Description
4-(Cyanomethyl)benzoyl chloride is an organic compound with the molecular formula C9H6ClNO. It is a derivative of benzoyl chloride, where the hydrogen atom at the para position is replaced by a cyanomethyl group. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Applications De Recherche Scientifique
4-(Cyanomethyl)benzoyl chloride is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-(Cyanomethyl)benzoyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-(cyanomethyl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:
4-(Cyanomethyl)benzoic acid+SOCl2→4-(Cyanomethyl)benzoyl chloride+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Cyanomethyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Reduction Reactions: The compound can be reduced to 4-(cyanomethyl)benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 4-(cyanomethyl)benzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols, typically under basic conditions.
Reduction: Reducing agents such as LiAlH4, often in anhydrous ether.
Oxidation: Oxidizing agents like KMnO4, usually in aqueous or acidic conditions.
Major Products:
Amides and Esters: Formed from nucleophilic substitution.
4-(Cyanomethyl)benzyl Alcohol: Formed from reduction.
4-(Cyanomethyl)benzoic Acid: Formed from oxidation.
Mécanisme D'action
The mechanism of action of 4-(Cyanomethyl)benzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific reactions and applications, often involving the formation of covalent bonds with nucleophilic sites on target molecules.
Comparaison Avec Des Composés Similaires
Benzoyl Chloride: Lacks the cyanomethyl group, making it less reactive in certain nucleophilic substitution reactions.
4-Cyanobenzoyl Chloride: Similar structure but without the methylene group, leading to different reactivity and applications.
Uniqueness: 4-(Cyanomethyl)benzoyl chloride is unique due to the presence of both the acyl chloride and cyanomethyl functional groups, which confer distinct reactivity and versatility in chemical synthesis.
Propriétés
IUPAC Name |
4-(cyanomethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9(12)8-3-1-7(2-4-8)5-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJPSZGJLOCLLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510261 | |
| Record name | 4-(Cyanomethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80589-49-7 | |
| Record name | 4-(Cyanomethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
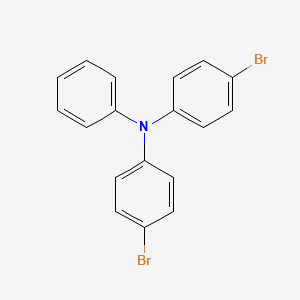
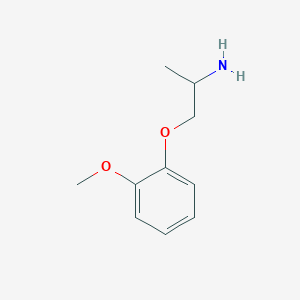
![2-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1317676.png)

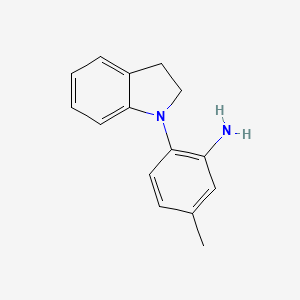
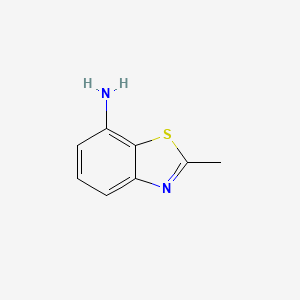
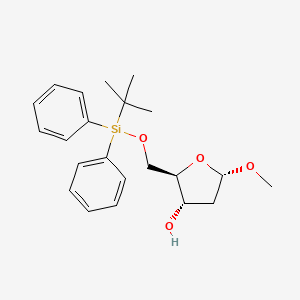
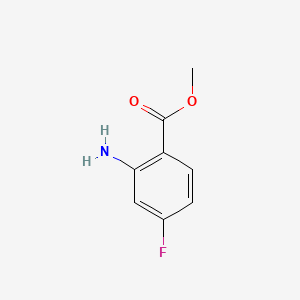
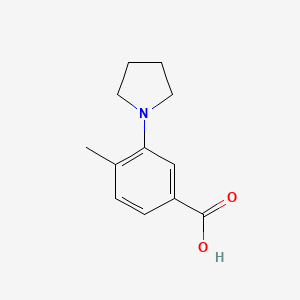
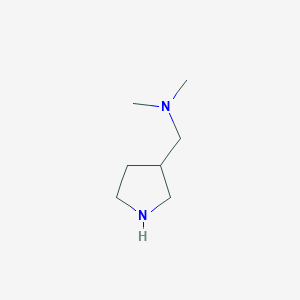
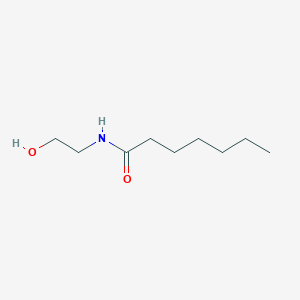
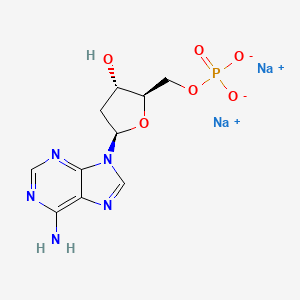
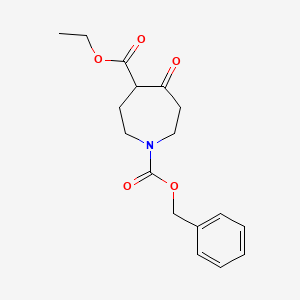
![5-Chloro-2-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B1317700.png)
